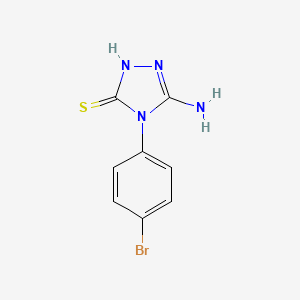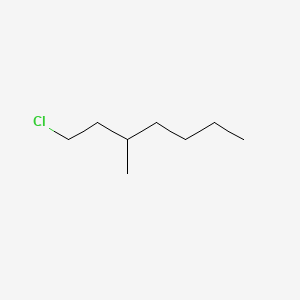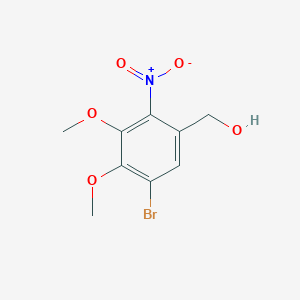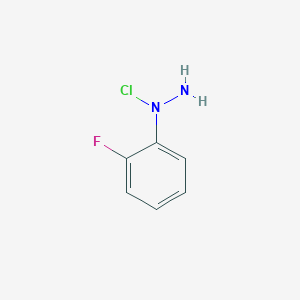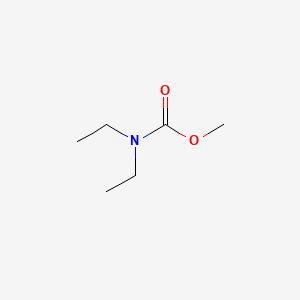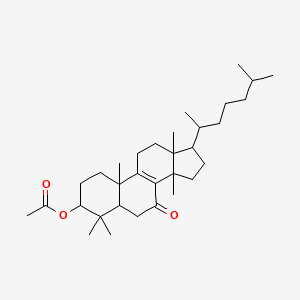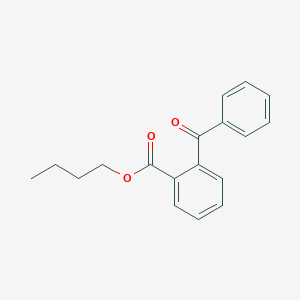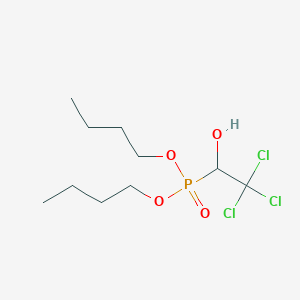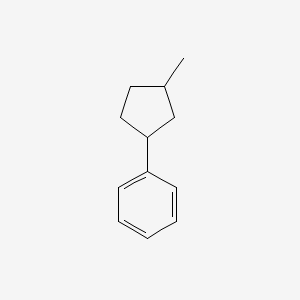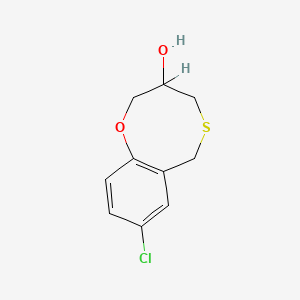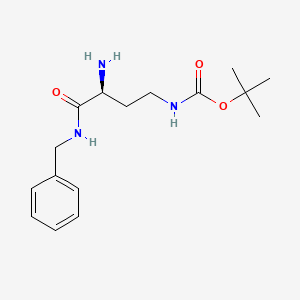
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a trifluoroacetamido group, and a butanoate backbone, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate typically involves the use of chiral precursors and specific reaction conditions to ensure the retention of chirality. One common method involves the Friedel–Crafts acylation of N-protected α-amino acids. This reaction utilizes N-hydroxysuccinimide ester (OSu) as an acyl donor, which reacts rapidly with amino components and produces fewer side reactions, including racemization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of TFA-protected α-amino acid-OSu as a potential acyl donor for Friedel–Crafts acylation into various arenes has been reported to result in adequate yields without loss of optical purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield carboxylic acids, while reduction of the carbonyl group may yield alcohols.
Applications De Recherche Scientifique
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various biologically active compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetamido group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)pentanoate: Similar structure with an additional carbon in the backbone.
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)propanoate: Similar structure with one less carbon in the backbone.
Uniqueness
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
657-19-2 |
|---|---|
Formule moléculaire |
C7H7F3NO5- |
Poids moléculaire |
242.13 g/mol |
Nom IUPAC |
(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C7H8F3NO5/c1-16-5(14)3(2-4(12)13)11-6(15)7(8,9)10/h3H,2H2,1H3,(H,11,15)(H,12,13)/p-1/t3-/m0/s1 |
Clé InChI |
OUDCCNCAFDBFQO-VKHMYHEASA-M |
SMILES isomérique |
COC(=O)[C@H](CC(=O)[O-])NC(=O)C(F)(F)F |
SMILES canonique |
COC(=O)C(CC(=O)[O-])NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
